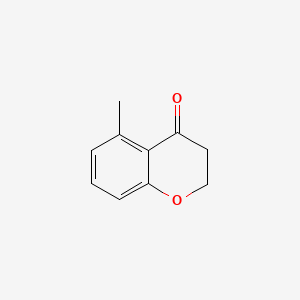
5-Methylchroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylchroman-4-one: is a heterocyclic compound belonging to the chromanone family It is characterized by a benzene ring fused with a dihydropyranone ring, with a methyl group attached at the fifth position
准备方法
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing 5-Methylchroman-4-one involves the Pechmann condensation of substituted phenols with β-ketoesters in the presence of acid catalysts. This reaction typically requires heating and results in the formation of the chromanone ring.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization.
Industrial Production Methods:
- Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions:
Oxidation: 5-Methylchroman-4-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry:
- 5-Methylchroman-4-one serves as a building block for the synthesis of various complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology:
- The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. It is used in the study of biological pathways and the development of bioactive compounds .
Medicine:
- In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in the development of drugs for treating diseases such as cancer, diabetes, and neurodegenerative disorders .
Industry:
- The compound is used in the formulation of cosmetics and personal care products due to its antioxidant properties. It is also employed in the synthesis of dyes and pigments .
作用机制
Mechanism:
- The biological activity of 5-Methylchroman-4-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase and tyrosinase, which are involved in neurological and pigmentation processes, respectively.
Receptor Modulation: It can modulate the activity of receptors like estrogen receptors, influencing hormonal pathways.
Cellular Signaling: this compound can interfere with signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses.
相似化合物的比较
Chroman-4-one: Lacks the methyl group at the fifth position but shares a similar core structure.
Flavanone: Contains a similar chromanone structure but with a phenyl group at the second position.
Isoflavone: Similar to flavanone but with the phenyl group at the third position.
Uniqueness:
- The presence of the methyl group at the fifth position in 5-Methylchroman-4-one imparts unique chemical and biological properties. This structural modification can enhance its biological activity and specificity compared to its analogs .
属性
IUPAC Name |
5-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVQMWINGWSVPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCOC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675457 |
Source


|
| Record name | 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18385-68-7 |
Source


|
| Record name | 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














